2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole
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Overview
Description
- This compound is a complex heterocyclic molecule with a fused pyrazole and thiazole ring system.
- Its chemical structure consists of two aromatic rings (methoxyphenyl and dimethylphenyl) linked by a pyrazole ring and a thiazole ring.
- The compound exhibits interesting properties due to its unique arrangement of functional groups.
Preparation Methods
Synthetic Routes: One synthetic route involves the cyclocondensation of α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst.
Reaction Conditions: The reaction proceeds under mild conditions, yielding the desired compound in good yields (78–92%).
Industrial Production: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example
Major Products: These reactions yield derivatives with modified functional groups, affecting solubility, bioactivity, and other properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for designing novel heterocyclic molecules.
Biology: It may exhibit bioactivity, making it relevant for drug discovery.
Medicine: Research explores its potential as an antitumor, antimicrobial, or anti-inflammatory agent.
Industry: Applications in materials science, such as organic semiconductors or dyes, are being investigated.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- Further studies are needed to elucidate its precise mechanism, including pathways and cellular responses.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrazole and thiazole rings sets it apart.
Similar Compounds: Other related compounds include pyrazoles, thiazoles, and hybrids thereof. Examples include 1,3-thiazoles and 1H-pyrazoles.
Properties
Molecular Formula |
C28H27N3O2S |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-[3,5-bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole |
InChI |
InChI=1S/C28H27N3O2S/c1-18-5-6-22(15-19(18)2)26-17-34-28(29-26)31-27(21-9-13-24(33-4)14-10-21)16-25(30-31)20-7-11-23(32-3)12-8-20/h5-15,17,27H,16H2,1-4H3 |
InChI Key |
TXTOYICSVWXOSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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